molecular formula C15H20BrNO2 B4111002 1-(Azepan-1-yl)-2-(4-bromophenoxy)propan-1-one

1-(Azepan-1-yl)-2-(4-bromophenoxy)propan-1-one

Cat. No.: B4111002
M. Wt: 326.23 g/mol
InChI Key: IWUJUFDLYCWZMP-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-(4-bromophenoxy)propan-1-one is an organic compound that features a bromophenoxy group attached to a propanoyl azepane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-2-(4-bromophenoxy)propan-1-one typically involves the reaction of 4-bromophenol with 2-bromopropanoyl chloride to form 2-(4-bromophenoxy)propanoyl chloride. This intermediate is then reacted with azepane under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-2-(4-bromophenoxy)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic compounds.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohol derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

1-(Azepan-1-yl)-2-(4-bromophenoxy)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-(4-bromophenoxy)propan-1-one involves its interaction with specific molecular targets. The bromophenoxy group can interact with various receptors or enzymes, modulating their activity. The propanoyl azepane moiety can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-chlorophenoxy)propanoyl]azepane
  • 1-[2-(4-fluorophenoxy)propanoyl]azepane
  • 1-[2-(4-methylphenoxy)propanoyl]azepane

Uniqueness

1-(Azepan-1-yl)-2-(4-bromophenoxy)propan-1-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can enhance the compound’s ability to participate in halogen bonding, potentially leading to different biological interactions and properties.

Properties

IUPAC Name

1-(azepan-1-yl)-2-(4-bromophenoxy)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-12(19-14-8-6-13(16)7-9-14)15(18)17-10-4-2-3-5-11-17/h6-9,12H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUJUFDLYCWZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCCC1)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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